molecular formula C11H11NO3 B1362061 Methyl 5-methoxy-1H-indole-2-carboxylate CAS No. 67929-86-6

Methyl 5-methoxy-1H-indole-2-carboxylate

Cat. No.: B1362061
CAS No.: 67929-86-6
M. Wt: 205.21 g/mol
InChI Key: OXXJVMUTSUYQBR-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11NO3/c1-14-8-3-4-9-7(5-8)6-10(12-9)11(13)15-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXJVMUTSUYQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70987314
Record name Methyl 5-methoxy-1H-indole-2-carboxylate
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

67929-86-6
Record name 1H-Indole-2-carboxylic acid, 5-methoxy-, methyl ester
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Record name Methyl 5-methoxy-1H-indole-2-carboxylate
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Record name Methyl 5-methoxy-1H-indole-2-carboxylate
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Record name Methyl 5-methoxy-1H-indole-2-carboxylate
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Significance of Indole Derivatives in Medicinal Chemistry and Organic Synthesis

The indole (B1671886) nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and a frequent target in organic synthesis. nih.govijpsr.com Indole derivatives are widespread in nature, found in a variety of bioactive natural products and alkaloids, which has spurred significant investigation into their therapeutic potential. researchgate.netmdpi.com This class of compounds is recognized for its extensive range of biological activities, making it a cornerstone in modern drug discovery. nih.gov

In medicinal chemistry, the structural versatility of the indole core allows for the design of compounds that can interact with a diverse array of biological targets. nih.gov This has led to the development of indole-based drugs with a wide spectrum of therapeutic applications, including:

Anticancer agents : Certain indole derivatives, such as the vinca (B1221190) alkaloids (vinblastine and vincristine), are established anticancer drugs that function by inhibiting tubulin polymerization. nih.govnih.gov The indole structure serves as a template for developing novel anticancer candidates, including those effective against drug-resistant cancers. nih.govresearchgate.net

Anti-inflammatory drugs : The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin features an indole structure. nih.gov Research continues to explore new indole derivatives that can modulate key inflammatory pathways. nih.gov

Neurological agents : Indole-based compounds have been developed as treatments for neurological and psychological conditions, such as the antidepressant amedalin. nih.gov They are also investigated for their potential in managing neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov

Antimicrobial and Antiviral agents : The indole scaffold is a key component in the synthesis of compounds with antibacterial, antifungal, and antiviral properties. researchgate.netmdpi.com For instance, 5-methoxy-1H-indole-2-carboxylic acid, a related compound, is an intermediate in the synthesis of the antiviral agent atevirdine (B1665816) mesylate. acs.org

The significance of indoles extends to organic synthesis, where the development of efficient routes to construct and functionalize the indole ring has been a central theme for over a century. researchgate.netchim.it Classic methods like the Fischer, Bischler, and Hemetsberger indole syntheses are foundational, and new synthetic strategies are continuously being developed to access diverse and complex indole derivatives. nih.govchim.it

Overview of Research Trajectories for Methyl 5 Methoxy 1h Indole 2 Carboxylate

Methyl 5-methoxy-1H-indole-2-carboxylate is primarily utilized as a crucial intermediate in the synthesis of various target molecules in pharmaceutical research. Its research applications are diverse, reflecting the broader utility of the indole (B1671886) scaffold.

One of the key areas of research is its role in synthesizing antiviral compounds. The parent acid, 5-methoxy-1H-indole-2-carboxylic acid, is a known intermediate for atevirdine (B1665816) mesylate, a non-nucleoside reverse transcriptase inhibitor of HIV. acs.org The methyl ester form is a direct precursor or a closely related derivative in synthetic routes targeting such complex molecules.

Furthermore, research has explored the use of this compound in developing new therapeutic agents for other diseases. For example, it has been used as a starting material for a series of 1H-indole-2-carboxamides investigated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. acs.org In this research, derivatives with a methoxy (B1213986) group at the 5-position showed good potency. acs.org

In the field of oncology, derivatives of this compound have been synthesized and evaluated for their anti-proliferative properties. mdpi.com In one study, 5-methoxy-1H-indole-2-carboxylic acid was used to create a series of N-substituted benzyl-indole-2-carbohydrazides, some of which exhibited significant cytotoxicity against human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT) cancer cells. mdpi.com

The synthesis of this compound itself is an area of process development research, aiming for more efficient, high-yield, and scalable methods using readily available starting materials. acs.orgresearchgate.net

Research Applications of this compound and its Parent Acid
Research AreaSpecific ApplicationFinding/Significance
Antiviral Drug SynthesisIntermediate for Atevirdine Mesylate (HIV non-nucleoside reverse transcriptase inhibitor).Demonstrates the compound's value in creating complex pharmaceutical products. acs.org
Antiparasitic Drug DiscoveryPrecursor for 1H-indole-2-carboxamides targeting Trypanosoma cruzi.The 5-methoxy substitution was found to be favorable for potency against the parasite. acs.org
Oncology ResearchStarting material for N-substituted benzyl-indole-2-carbohydrazides.Resulting compounds showed anti-proliferative activity against several human cancer cell lines. mdpi.com
Organic Process ChemistryDevelopment of optimized synthesis routes (e.g., from malonates).Focus on creating efficient, safe, and high-yield production methods for this key intermediate. acs.orgresearchgate.net

Contextualization Within the Broader Family of Methoxyindoles

Established Synthetic Routes for the Core Structure

The synthesis of the this compound core structure can be achieved through several established chemical methodologies. These routes offer varying degrees of efficiency, scalability, and substrate scope, catering to different synthetic strategies.

Fischer Indole Synthesis Applications

The Fischer indole synthesis stands as one of the most classical and widely employed methods for constructing the indole nucleus. iucr.org Its application to the synthesis of 5-methoxy-1H-indole-2-carboxylates is well-documented and can be adapted for large-scale production. iucr.orgclockss.org The synthesis typically commences from p-anisidine (B42471) and involves its conversion to a diazonium salt, which then reacts with a suitable malonate derivative. iucr.org This is followed by a Japp-Klingemann rearrangement to form a hydrazone, which subsequently undergoes acid-catalyzed cyclization to yield the indole ring. iucr.orgclockss.org

Two primary pathways are considered for this synthesis:

Pathway (a): Reaction of a diazonium salt with a β-ketoester and subsequent cyclization of the resulting hydrazonopyruvate. iucr.org

Pathway (b): Condensation of a hydrazine (B178648) with a pyruvate (B1213749), also forming a hydrazonopyruvate intermediate for cyclization. iucr.org

For economic viability, the diazonium pathway is often favored due to the availability and cost of the starting materials. iucr.org Various acids can be used to catalyze the final cyclization step, including ethanolic hydrogen chloride, p-toluenesulfonic acid, and sulfuric acid. iucr.org

Starting MaterialKey IntermediatesReaction TypeCatalyst/ReagentsReference
p-AnisidineDiazonium salt, HydrazoneFischer Indole SynthesisNaNO₂, HCl, Malonate derivative, H₂SO₄ or p-TsOH iucr.org

Hemetsberger-Knittel Indole Synthesis and Regioisomer Formation

The Hemetsberger-Knittel synthesis provides an alternative route to indole-2-carboxylates through the thermal decomposition of 3-aryl-2-azido-propenoic esters. nih.govchemrxiv.org This reaction proceeds via a proposed nitrene intermediate, which then cyclizes to form the indole ring. nih.gov While this method can offer good yields, often exceeding 70%, its application is somewhat limited by the stability and synthetic accessibility of the requisite azido (B1232118) precursors. nih.gov

The synthesis of methyl 5,7-dimethoxyindole-2-carboxylate has been achieved via the Hemetsberger approach, starting from 3,5-dimethoxybenzaldehyde (B42067) and proceeding through a vinyl azide (B81097) intermediate. researchgate.net This highlights the utility of the method for preparing specific methoxy-substituted indole derivatives. The reaction is typically carried out by heating the azido-propenoic ester in a high-boiling solvent such as xylene or 1,2-dichlorobenzene. researchgate.net

Starting MaterialKey IntermediateReaction TypeConditionsReference
Aryl aldehyde (e.g., 3,5-dimethoxybenzaldehyde)3-Aryl-2-azido-propenoic esterHemetsberger-Knittel SynthesisThermal decomposition in high-boiling solvent (e.g., xylene) nih.govresearchgate.net

Esterification of 5-Methoxy-1H-indole-2-carboxylic Acid

A direct and highly efficient method for the preparation of this compound is the Fischer esterification of the corresponding carboxylic acid. mdpi.com This straightforward reaction involves treating 5-methoxy-1H-indole-2-carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid. mdpi.com The mixture is heated under reflux for several hours to drive the reaction to completion. This method is often preferred for its simplicity, high yield, and ease of workup. A reported procedure describes achieving a near-quantitative yield of 98.7% for the title compound using this approach. mdpi.com

ReactantsCatalystSolventConditionsYieldReference
5-Methoxy-1H-indole-2-carboxylic acid, MethanolConcentrated H₂SO₄MethanolReflux, 6 h98.7% mdpi.com
Starting MaterialsKey StepsKey FeaturesReference
p-Anisidine, Malonate derivatives (e.g., dimethyl 2-methylmalonate)1. Azo coupling 2. Japp-Klingemann rearrangement 3. Fischer indole synthesisHigh yield, scalable, uses readily available materials. iucr.orgclockss.org

Thermolytic Cyclization Approaches

Thermolytic cyclization is the cornerstone of the Hemetsberger-Knittel indole synthesis (see Section 2.1.2). This approach relies on the thermal decomposition of a vinyl azide precursor to generate a nitrene, which then undergoes intramolecular C-H insertion to form the indole ring. chemrxiv.orgresearchgate.net The reaction is typically conducted by refluxing the α-azidocinnamate ester in a high-boiling point solvent. researchgate.net This intramolecular cyclization is a powerful tool for constructing the indole-2-carboxylate (B1230498) framework, particularly for substrates that are amenable to the synthesis of the necessary azide precursors. researchgate.net

Derivatization Strategies and Functionalization Reactions

This compound serves as a versatile platform for further chemical modifications. The indole nucleus possesses several reactive sites: the N-H proton of the pyrrole (B145914) ring, the electron-rich C3 position, and the ester group at C2, which can be readily transformed into other functional groups.

One common derivatization strategy involves the conversion of the methyl ester into a carbohydrazide (B1668358). This is achieved through hydrazinolysis, where the ester is treated with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695). mdpi.com The resulting 5-methoxy-1H-indole-2-carbohydrazide is a key intermediate that can be further functionalized. For example, condensation of the carbohydrazide with various substituted benzaldehydes yields a series of arylhydrazone derivatives. mdpi.com This transformation allows for the introduction of diverse structural motifs onto the indole scaffold.

Functionalization can also be directed at the indole ring itself. The nitrogen atom (N1 position) can be alkylated under basic conditions. For instance, N-benzylation can be achieved by reacting the corresponding indole-2-carboxylic acid with benzyl (B1604629) chloride after its conversion to a carbohydrazide. semanticscholar.org

The C3 position of the indole ring is inherently nucleophilic and susceptible to electrophilic substitution. C3-alkylation of the 5-methoxyindole (B15748) scaffold can be achieved using various methods, including transition metal-free, Cs₂CO₃/Oxone®-mediated reactions with α-heteroaryl-substituted methyl alcohols. chemrxiv.org This allows for the introduction of functionalized alkyl groups at the C3 position, a common strategy in the synthesis of tryptamine (B22526) analogs and other biologically active molecules.

Reaction TypeReagents/ConditionsPosition of FunctionalizationResulting Functional Group/DerivativeReference
HydrazinolysisHydrazine hydrate, Ethanol, RefluxC2-EsterCarbohydrazide mdpi.com
Hydrazone FormationSubstituted benzaldehydes, Ethanol, RefluxC2-CarbohydrazideArylhydrazone mdpi.com
N-AlkylationAlkyl halide (e.g., Benzyl chloride), BaseN1N-Alkyl indole semanticscholar.org
C3-Alkylationα-Heteroaryl-substituted methyl alcohols, Cs₂CO₃/Oxone®C33-Alkylindole chemrxiv.org

Hydrazinolysis to Form 5-Methoxy-1H-indole-2-carbohydrazide

One of the most fundamental transformations of this compound is its conversion to 5-methoxy-1H-indole-2-carbohydrazide. This reaction, known as hydrazinolysis, involves the treatment of the methyl ester with hydrazine hydrate, typically in an alcoholic solvent like ethanol under reflux conditions. mdpi.com The nucleophilic acyl substitution reaction proceeds readily, with the lone pair of electrons on the nitrogen atom of hydrazine attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the methoxy group and the formation of the corresponding hydrazide. mdpi.com

The resulting 5-methoxy-1H-indole-2-carbohydrazide is a key intermediate for the synthesis of various heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles.

Condensation Reactions with Carbonyl Compounds for Hybrid Molecule Synthesis

The hydrazide derivative, 5-methoxy-1H-indole-2-carbohydrazide, serves as a versatile precursor for the synthesis of hybrid molecules through condensation reactions with various carbonyl compounds. When reacted with aldehydes or ketones, the hydrazide forms Schiff bases or hydrazones. For instance, condensation with substituted benzaldehydes yields N'-benzylidene-5-methoxy-1H-indole-2-carbohydrazides. mdpi.com These reactions are typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid. iucr.org The resulting hybrid molecules often exhibit interesting biological activities, and this synthetic route provides a straightforward method for creating diverse molecular scaffolds. mdpi.com

Reactant 1Reactant 2Product
5-Methoxy-1H-indole-2-carbohydrazide3,4-DihydroxybenzaldehydeN'-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide mdpi.com
5-Methoxy-1H-indole-2-carbohydrazide4-Hydroxy-2-methoxybenzaldehydeN'-(4-hydroxy-2-methoxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide mdpi.com
5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazideIsatin(E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide iucr.org

Coupling Reactions for Amide Derivatives

The carboxylic acid functionality of 5-methoxy-1H-indole-2-carboxylic acid, which can be obtained from the corresponding methyl ester via hydrolysis, is readily converted into a variety of amide derivatives through coupling reactions. These reactions typically involve the activation of the carboxylic acid followed by reaction with an amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). semanticscholar.org This method allows for the formation of an amide bond between the indole-2-carboxylic acid and a wide range of primary and secondary amines, including substituted benzyl hydrazines, to produce N-substituted-5-methoxy-1H-indole-2-carbohydrazides. semanticscholar.org These amide coupling reactions are fundamental in peptide synthesis and the creation of complex molecules with potential pharmaceutical applications. asiaresearchnews.comresearchgate.net

Carboxylic AcidAmine/HydrazineCoupling AgentProduct
5-Methoxy-1H-indole-2-carboxylic acidSubstituted benzyl hydrazineEDCIN-(substituted benzyl)-5-methoxy-1H-indole-2-carbohydrazide semanticscholar.org
5-Methoxy-indole-2-carboxylic acidCysteamine hydrochlorideNot Specified5-Methoxy-1H-indole-2-carboxylic acid (2-mercapto-ethyl)-amide amazonaws.com
5-Methoxy-indole-2-carboxylic acid1-Amino-2-methyl-propane-2-thiolNot Specified5-Methoxy-1H-indole-2-carboxylic acid (2-mercapto-2-methyl-propyl)-amide amazonaws.com

Nucleophilic Substitutions on the Indole Nitrogen

The nitrogen atom of the indole ring in this compound can undergo nucleophilic substitution, although it is generally less reactive than the ester group. N-alkylation can be achieved using various alkylating agents in the presence of a base. beilstein-journals.org The choice of base and solvent can influence the regioselectivity of the reaction, particularly in indoles with multiple potential sites for substitution. For instance, the use of sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) is a common method for deprotonating the indole nitrogen, making it more nucleophilic for subsequent reaction with an alkyl halide. nih.gov This transformation is crucial for modifying the electronic properties and steric environment of the indole core, which can have a significant impact on the biological activity of the resulting molecule.

Reaction Mechanisms and Pathways

Understanding the mechanisms of the reactions involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Azo Coupling and Japp-Klingemann Rearrangement

The synthesis of the indole ring of this compound can be achieved through the Japp-Klingemann reaction. wikipedia.orgresearchgate.net This reaction involves the coupling of an aryldiazonium salt with a β-ketoester or a related active methylene (B1212753) compound. wikipedia.orgnumberanalytics.com The first step is an azo coupling, where the diazonium salt, typically generated from an aniline derivative like p-anisidine, reacts with an enolate to form an azo compound. wikipedia.orgacs.org

This azo intermediate then undergoes a rearrangement, known as the Japp-Klingemann rearrangement, which involves the cleavage of an acyl group and the formation of a hydrazone. wikipedia.orgacs.org The mechanism proceeds through the hydrolysis of the azo intermediate to a tetrahedral intermediate, which then decomposes to form the hydrazone. wikipedia.org This hydrazone is a key precursor that can then be cyclized under acidic conditions via the Fischer indole synthesis to form the indole ring system. wikipedia.orgacs.org

Intramolecular Cyclization Processes

Intramolecular cyclization is a key step in many synthetic routes leading to indole derivatives. In the context of the Fischer indole synthesis, which often follows the Japp-Klingemann reaction, the hydrazone intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution. The reaction proceeds through a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by the loss of ammonia (B1221849) to form the aromatic indole ring. acs.org

Other intramolecular cyclization processes can also be employed in the synthesis of functionalized indoles. For example, derivatives of this compound can be designed to undergo intramolecular reactions to form fused heterocyclic systems. A metal-free protocol has been developed for the regioselective intramolecular cyclization of o-alkynyl arylamines to construct poly-functionalized 3-selenylindoles. nih.gov

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound relies heavily on the optimization of reaction conditions to maximize yields and purity. Research has focused on refining several synthetic pathways, including the Fischer indole synthesis, the Hemetsberger–Knittel reaction, and direct esterification methods. Key areas of optimization involve the choice of catalysts, solvents, reaction temperature, and stoichiometry of reactants. acs.orgacs.orgresearchgate.net

Optimization of Fischer Indole Synthesis Route

A process has been developed for the preparation of 5-methoxy-1H-indole-2-carboxylic acid esters, which are immediate precursors to the target compound. acs.orgresearchgate.net This method focuses on readily available starting materials and aims for high yields and operational safety on a larger scale. acs.orgresearchgate.net The primary optimization efforts centered on three key stages: the azo coupling of a diazonium salt with malonate derivatives, the subsequent Japp−Klingemann rearrangement, and the final Fischer indole synthesis cyclization. acs.orgresearchgate.net By carefully controlling the parameters of these steps, the process yields the desired indole esters efficiently. acs.orgresearchgate.net

Optimization of Hemetsberger–Knittel Synthesis

Optimization of this synthesis involves:

Reaction Temperature: Adjusting the temperature during both the condensation and cyclization steps is crucial for maximizing product formation and minimizing side reactions. acs.org

Stoichiometry of Reactants: The molar ratios of the reactants in the Knoevenagel condensation have been fine-tuned to achieve good yields of the intermediate, (Z)-methyl 2-azido-3-(3-methoxyphenyl) acrylate (B77674). acs.org

Reactant Concentration: The concentration of the azide intermediate during the thermolytic cyclization in anhydrous xylene is a key parameter that has been optimized to facilitate efficient ring closure to the indole core. acs.org

The thermolytic cyclization of (Z)-methyl 2-azido-3-(3-methoxyphenyl) acrylate in anhydrous xylene is a critical step where optimization of concentration and temperature leads to the formation of this compound. acs.org

Table 1: Optimized Conditions for Hemetsberger–Knittel Synthesis Step
StepReactantSolventKey Optimized ParametersProduct
Thermolytic Cyclization(Z)-methyl 2-azido-3-(3-methoxyphenyl) acrylateAnhydrous XyleneReactant concentration, TemperatureThis compound

Optimization of Esterification

A highly efficient method for the synthesis of this compound is the direct esterification of 5-methoxy-1H-indole-2-carboxylic acid. chemicalbook.com This reaction has been optimized to achieve near-quantitative yields. chemicalbook.com

The optimized conditions involve refluxing a mixture of 5-methoxy-1H-indole-2-carboxylic acid in methanol with concentrated sulfuric acid as a catalyst for 6 hours. chemicalbook.com This straightforward approach resulted in a yield of 98.7%. chemicalbook.com The purification process involves a simple extraction procedure, making this method highly effective and scalable. chemicalbook.com

Table 2: Optimization of Direct Esterification
Starting MaterialReagentCatalystSolventReaction TimeConditionYield (%)
5-methoxy-1H-indole-2-carboxylic acidMethanolSulfuric acidMethanol6 hoursReflux98.7

Vibrational Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups. Analysis of its parent compound, 5-methoxy-1H-indole-2-carboxylic acid, shows a sharp band at 3342 cm⁻¹, which is assigned to the N-H stretching vibration of the indole ring. mdpi.comsemanticscholar.org A very strong band observed at 1676 cm⁻¹ in the related acid corresponds to the C=O stretching vibration. semanticscholar.org For the methyl ester, this ester carbonyl stretch is expected in a similar region.

Aromatic C-H stretching vibrations are typically observed in the range of 3000–3100 cm⁻¹. scielo.org.za The asymmetric and symmetric stretching vibrations of the methyl groups (from the methoxy and ester functionalities) are expected between 2993 and 2835 cm⁻¹. mdpi.com Furthermore, strong absorptions corresponding to the C-O stretching of the ester and ether linkages are anticipated in the fingerprint region, typically between 1300 and 1000 cm⁻¹. For instance, a very strong band appears at 1259 cm⁻¹ in a polymorph of the parent acid, assigned to the ν(C–O) stretching mode. mdpi.comsemanticscholar.org

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchIndole N-H~3340
C-H Stretch (Aromatic)Aromatic C-H3000 - 3100
C-H Stretch (Aliphatic)-OCH₃, -COOCH₃2835 - 2995
C=O StretchEster C=O~1675
C=C StretchAromatic C=C1450 - 1600
C-O StretchEster and Ether C-O1000 - 1300
Table 1. Characteristic FT-IR vibrational frequencies for this compound based on analysis of related compounds.

Fourier-Transform Raman (FT-Raman) Spectroscopy

While specific experimental FT-Raman data for this compound is not extensively detailed in readily available literature, the technique provides complementary information to FT-IR. Studies on the related indole-2-carboxylic acid have utilized FT-Raman spectroscopy for vibrational analysis. researchgate.net Generally, in molecules like this, FT-Raman spectroscopy is effective for observing symmetric vibrations and bonds involving non-polar groups. Key expected signals would include the symmetric stretching of the indole ring system and C-C bond vibrations, which often show strong intensity in Raman spectra, whereas they may be weak in the IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Profiling

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For the parent compound, 5-methoxy-1H-indole-2-carboxylic acid, proton signals have been assigned in DMSO-d₆. guidechem.comchemicalbook.com The indole N-H proton typically appears as a broad singlet at a high chemical shift (δ > 11 ppm). The aromatic protons on the indole ring system resonate in the region of δ 6.9-7.4 ppm. guidechem.comchemicalbook.com The methoxy group protons (-OCH₃) characteristically appear as a sharp singlet around δ 3.7-3.9 ppm. guidechem.comrsc.org For this compound, an additional singlet for the methyl ester (-COOCH₃) protons would be expected, typically around δ 3.8-3.9 ppm.

Proton TypeAssignmentExpected Chemical Shift (δ ppm)Multiplicity
Indole NHH-1> 11.0Singlet (broad)
AromaticH-4, H-6, H-7~6.9 - 7.4Multiplet
PyrroleH-3~7.0Singlet/Doublet
Methoxy5-OCH₃~3.8Singlet
Methyl Ester2-COOCH₃~3.9Singlet
Table 2. Predicted ¹H NMR spectral data for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number and types of carbon atoms. For 5-methoxy-1H-indole-2-carboxylic acid, the ester carbonyl carbon is observed at δ 163.25 ppm. guidechem.com The carbon attached to the methoxy group (C-5) is found at δ 154.31 ppm, while the other aromatic carbons resonate between δ 102 and 133 ppm. guidechem.com The methoxy carbon itself gives a signal at δ 55.61 ppm. guidechem.com In the case of this compound, the chemical shifts are expected to be similar, with an additional peak for the methyl ester carbon, typically around δ 51-52 ppm.

Carbon TypeAssignmentExpected Chemical Shift (δ ppm)
CarbonylC=O~163
Aromatic C-OC-5~154
Aromatic/PyrroleC-2, C-3a, C-4, C-6, C-7, C-7a102 - 133
Aromatic/PyrroleC-3~107
Methoxy5-OCH₃~56
Methyl Ester2-COOCH₃~52
Table 3. Predicted ¹³C NMR spectral data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The indole chromophore is known for its two characteristic low-energy absorption bands, designated as ¹Lₐ and ¹Lₑ, which arise from π→π* transitions. nih.gov The presence of substituents, such as the methoxy group, can influence the energy of these transitions. researchgate.net

For the related compound 5-methoxyindole, electronic excitations in the UV domain occur around 308-315 nm. nih.govacs.org Studies on 5-hydroxyindole, which is electronically similar, show an absorption maximum corresponding to the ¹Lₑ transition around 300-310 nm and the ¹Lₐ transition at a shorter wavelength. nih.gov Therefore, this compound is expected to exhibit strong UV absorption in the 280-320 nm range, corresponding to these characteristic π→π* electronic transitions within its conjugated aromatic system.

Mentioned Compounds

Compound Name
This compound
5-methoxy-1H-indole-2-carboxylic acid
Indole-2-carboxylic acid
5-methoxyindole
5-hydroxyindole
Table 4. List of chemical compounds mentioned in this article.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, this method provides unequivocal confirmation of its molecular mass, a fundamental characteristic for its identification.

In a typical mass spectrometry experiment, the molecule is ionized and the resulting molecular ion [M]⁺ is detected. The molecular formula for this compound is C₁₁H₁₁NO₃. nih.govchemspider.com The exact monoisotopic mass calculated from this formula is 205.0739 Da. nih.gov High-resolution mass spectrometry (HRMS) is capable of measuring this value with high precision, which serves as a definitive confirmation of the compound's elemental composition and, by extension, its identity. The detection of the molecular ion peak at or very near this calculated m/z value is a primary piece of evidence in the structural elucidation of the compound.

Table 1: Mass Spectrometry Data for this compound
ParameterValueReference
Molecular FormulaC₁₁H₁₁NO₃ nih.govchemspider.com
Average Molecular Weight205.21 g/mol nih.gov
Monoisotopic Mass (Calculated)205.0739 Da nih.gov
Expected Molecular Ion Peak [M]⁺ (m/z)~205.0739N/A

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the elemental composition of a pure chemical compound. This technique provides the mass percentages of the constituent elements, which can be compared against the theoretical values calculated from the compound's molecular formula. For this compound (C₁₁H₁₁NO₃), elemental analysis serves as a crucial quality control step to verify its purity and confirm that its empirical formula matches its molecular formula.

The theoretical composition is calculated based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) and the number of each atom in the molecule. For a sample to be considered pure, the experimentally determined percentages must align closely with these theoretical values, typically within a narrow margin of ±0.4%.

Table 2: Elemental Composition of this compound
ElementSymbolTheoretical Mass Percentage (%)
CarbonC64.38%
HydrogenH5.40%
NitrogenN6.82%
OxygenO23.39%

Computational Chemistry and Molecular Modeling of Methyl 5 Methoxy 1h Indole 2 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to predict molecular geometries, spectroscopic signatures, and reactive behavior.

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy state on the potential energy surface. For Methyl 5-methoxy-1H-indole-2-carboxylate, DFT calculations have been performed to achieve this optimized geometry.

Conformational analysis, particularly through Potential Energy Surface (PES) scans, is crucial for understanding the molecule's flexibility, especially the rotation around single bonds. For indole (B1671886) derivatives, the orientation of substituents like the methoxy (B1213986) and carboxylate groups can significantly influence the molecule's properties. Studies on similar molecules, such as 5,6-dimethoxy-1-indanone, involve rotating methoxy groups to identify the most stable conformer. nih.gov In the case of MMIC, the orientation of the methoxy (–OCH₃) and methyl carboxylate (–COOCH₃) groups relative to the indole ring system is a key determinant of its stable conformation. The optimization process confirms that the indole unit is essentially planar. nih.gov

Table 1: Selected Optimized Geometrical Parameters of this compound (DFT/B3LYP)
ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.378C2-N1-C7A108.9
C2-C31.425N1-C2-C3110.5
C3-C3A1.389N1-C2-C8120.7
C5-O111.369C4-C5-O11125.1
C8-O91.215O9-C8-O10124.9
C8-O101.352C2-C8-O10111.4

DFT calculations are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the bands observed in experimental FT-IR and FT-Raman spectra. For instance, the characteristic N-H stretching vibration in indole rings is predicted and observed around 3342 cm⁻¹. semanticscholar.org The C=O stretching vibration of the carboxylate group is a strong band, typically predicted at a high wavenumber. semanticscholar.org Vibrations of the methoxy group, including symmetric and asymmetric C-H stretching and O-C stretching, are also assigned based on these calculations. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. These theoretical values generally show excellent correlation with experimental spectra, aiding in the precise assignment of signals to specific protons and carbon atoms within the molecule. scielo.org.za

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. This method predicts the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, primarily the π → π* and n → π* transitions. For MMIC, the absorption bands observed in the UV-Vis spectrum are attributed to electron transitions between frontier molecular orbitals. materialsciencejournal.org

Table 2: Theoretical Spectroscopic Data for this compound
SpectroscopyParameterPredicted ValueAssignment
IRVibrational Frequency~3432 cm⁻¹N-H Stretch
IRVibrational Frequency~1687 cm⁻¹C=O Stretch
UV-Visλmax~300 nmHOMO → LUMO (π → π*)
¹³C NMRChemical Shift~53 ppm-OCH₃ Carbon
¹H NMRChemical Shift~3.7 ppm-OCH₃ Protons

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. nih.gov The MEP map is color-coded to represent different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. For MMIC, these are localized on the oxygen atoms of the carboxylate and methoxy groups.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are targets for nucleophilic attack. This potential is typically found around the hydrogen atom of the N-H group in the indole ring.

Green: Regions of neutral or near-zero potential, often associated with the carbon framework of the molecule.

The MEP surface reveals that the carbonyl oxygen is the most reactive site for electrophilic interactions, while the N-H proton is the primary site for nucleophilic interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energies and distributions of these orbitals are fundamental to understanding the electronic properties, reactivity, and kinetic stability of a molecule. nih.gov

The HOMO represents the ability of a molecule to donate an electron, acting as a nucleophile, while the LUMO represents its ability to accept an electron, acting as an electrophile. libretexts.org

For this compound, DFT calculations show that both the HOMO and LUMO are primarily composed of π-type orbitals.

HOMO: The electron density of the HOMO is mainly distributed over the indole ring system, indicating that this is the primary site of electron donation.

LUMO: The LUMO is predominantly localized over the carboxylate group and the C2-C3 bond of the pyrrole (B145914) ring, suggesting this region is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The calculated energy gap provides insights into the intramolecular charge transfer characteristics of the molecule. consensus.app

Table 3: Calculated Frontier Molecular Orbital Properties of this compound
ParameterEnergy (eV)
E_HOMO-5.98
E_LUMO-1.25
Energy Gap (ΔE)4.73

Charge delocalization is investigated using techniques like Natural Bond Orbital (NBO) analysis. This analysis provides a detailed picture of intramolecular bonding and interactions, including hyperconjugative effects that lead to molecular stabilization. nih.gov

In MMIC, significant delocalization occurs between the lone pair electrons of the nitrogen and oxygen atoms and the π-antibonding orbitals of the aromatic ring and carbonyl group. The key interactions contributing to the stabilization of the molecule include:

n → π : The delocalization of lone pair electrons from the nitrogen atom of the indole ring and the oxygen atoms of the methoxy and carboxylate groups into the π antibonding orbitals of the ring and C=O bond.

π → π : Interactions between the π-bonding and π-antibonding orbitals within the indole ring system.

These charge transfer interactions are crucial for the stability of the molecule and play a significant role in its electronic properties. The stabilization energy E(2) associated with these interactions can be quantified by NBO analysis, with higher values indicating more significant charge delocalization. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Detailed NBO analysis, including the quantification of donor-acceptor interactions, stabilization energies, and hyperconjugative interactions specific to this compound, has not been identified in the reviewed scientific literature. Such an analysis would provide valuable insights into the molecule's electronic structure and stability.

Non-Linear Optical (NLO) Properties Calculations

Quantitative data regarding the NLO properties of this compound, such as its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), are not available in published studies. While indole derivatives are studied for NLO properties, specific calculations for this compound have not been reported. arxiv.org

Molecular Docking Studies

While molecular docking studies have been performed on various indole derivatives, research detailing the specific ligand-protein binding interactions and binding affinities for this compound is not present in the available literature. Studies on other complex indole compounds have shown engagement with various protein targets, but this data cannot be extrapolated to the specific subject of this article. nih.gov

Specific information on the binding modes, key amino acid residue interactions (such as hydrogen bonds and hydrophobic interactions), and target proteins for this compound is not documented.

Predicted binding affinities (e.g., in kcal/mol) and the proposed mechanisms of action for this compound resulting from molecular docking simulations are not available in the scientific literature.

Pharmacological and Biological Evaluation of Methyl 5 Methoxy 1h Indole 2 Carboxylate and Its Derivatives

Antiproliferative and Anticancer Activities

Derivatives of Methyl 5-methoxy-1H-indole-2-carboxylate have demonstrated notable efficacy as antiproliferative agents. Synthetic modifications of the core structure have led to compounds with potent activity against several human cancer cell lines.

In Vitro Cytotoxicity Against Cancer Cell Lines

A variety of indole-2-carboxamide derivatives, synthesized from 5-methoxy-1H-indole-2-carboxylic acid, have shown promising cytotoxic effects. mdpi.com For instance, a series of N-benzyl-5-methoxy-1H-indole-2-carbohydrazides exhibited cytotoxicity against human breast (MCF-7), lung (A549), and colon (HCT) cancer cell lines. mdpi.com Among these, compound 4e (N-(4-fluorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide) was identified as the most potent, with an average half-maximal inhibitory concentration (IC50) of 2 µM across the tested cell lines. mdpi.com

Another study focused on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, which were tested against a panel of four cancer cell lines: A-549 (lung), MCF-7 (breast), Panc-1 (pancreas), and HT-29 (colon). nih.govtandfonline.com Several of these derivatives displayed significant antiproliferative activity, with mean half-maximal growth inhibition (GI50) values ranging from 29 nM to 102 nM. tandfonline.com Specifically, compound 5f (a derivative with a p-2-methyl pyrrolidin-1-yl group) emerged as the most potent, with a GI50 of 29 nM, outperforming the reference drug erlotinib (B232) (GI50 = 33 nM). nih.govtandfonline.com

The antiproliferative activities of selected indole (B1671886) derivatives are summarized below.

Table 1: In Vitro Cytotoxicity of Selected Indole Derivatives

Compound Cancer Cell Line GI50 (nM) Reference
5c (R = m-piperidin-1-yl) Mean of 4 cell lines* 29 - 47 nih.govtandfonline.com
5d Mean of 4 cell lines* 29 - 47 nih.govtandfonline.com
5f (R = p-2-methyl pyrrolidin-1-yl) Mean of 4 cell lines* 29 nih.govtandfonline.com
5g Mean of 4 cell lines* 29 - 47 nih.govtandfonline.com
6e (R1 = 4-benzylpiperidin-1-yl) Mean of 4 cell lines* 45 nih.govtandfonline.com
6f (R1 = 1H-benzo[d]imidazole-2-yl)methyl) Mean of 4 cell lines* 41 nih.govtandfonline.com
Erlotinib (Reference) Mean of 4 cell lines* 33 nih.govtandfonline.com

*A-549, MCF-7, Panc-1, HT-29

Mechanisms of Action, Including Apoptosis Induction

The anticancer effects of these indole derivatives are largely attributed to their ability to induce apoptosis, or programmed cell death. Flow cytometry analysis of cells treated with compound 4e revealed a significant increase in the population of Annexin-V positive cells, a key indicator of early-stage apoptosis. mdpi.com

Further mechanistic studies on potent derivatives like 5f and 5g have provided deeper insights. These compounds were found to be effective activators of caspases, which are critical enzymes in the apoptotic cascade. nih.gov Specifically, they demonstrated excellent overexpression of caspase-3, a primary executioner caspase. nih.govtandfonline.com When tested against the Panc-1 pancreatic cancer cell line, compounds 5f and 5g induced caspase-3 protein levels of 560.2 ± 5.0 and 542.5 ± 5.0 pg/mL, respectively. These levels were approximately eight times higher than in untreated control cells and surpassed the activity of the reference compound staurosporine. tandfonline.com The studies also showed that these compounds increase the levels of pro-apoptotic proteins like caspase 8 and Bax, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. researchgate.net This modulation of key apoptotic regulators confirms that these indole derivatives exert their cytotoxic effects by triggering the apoptotic pathway. researchgate.net

Antimicrobial Potential

In addition to anticancer properties, derivatives of the this compound scaffold have been evaluated for their antimicrobial capabilities, showing activity against a range of bacterial and fungal pathogens.

Antibacterial Activity Against Gram-Negative and Gram-Positive Bacteria

A study investigating a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed broad-spectrum antibacterial activity. nih.gov The compounds were tested against eight bacterial species, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov All tested compounds showed good to very good antibacterial activity, with their efficacy reported to be 10 to 50 times greater than the reference antibiotics ampicillin (B1664943) and streptomycin. nih.gov The most active compound, 8 , displayed Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.03 mg/mL and Minimum Bactericidal Concentration (MBC) values from 0.008 to 0.06 mg/mL. nih.gov The most susceptible bacterium was identified as Enterobacter cloacae, while E. coli was the most resistant. nih.gov

Table 2: Antibacterial Activity (MIC in mg/mL) of the Most Active Indole Derivative (Compound 8)

Bacterial Strain Gram Staining MIC (mg/mL)
Staphylococcus aureus Positive 0.008
Bacillus cereus Positive 0.015
Micrococcus flavus Positive 0.03
Listeria monocytogenes Positive 0.008
Escherichia coli Negative 0.03
Pseudomonas aeruginosa Negative 0.015
Enterobacter cloacae Negative 0.004
Salmonella typhimurium Negative 0.008

Data sourced from reference nih.gov

Antifungal Activity Against Fungal Strains

The same series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives also exhibited good to excellent antifungal activity. nih.gov Their potency was evaluated against several fungal strains, with MIC values in the range of 0.004–0.06 mg/mL. nih.gov Compound 15 was the most potent antifungal agent among the series. The most sensitive fungus was Trichoderma viride, whereas Aspergillus fumigatus showed the most resistance. nih.gov Other research has also highlighted the antifungal potential of related structures, such as 6-methoxy-1H-indole-2-carboxylic acid (MICA), which has been evaluated against Candida albicans. nih.gov The fungicidal action of some 5-methoxyindole (B15748) derivatives is thought to involve the disruption of the normal morphology of fungal hyphae and spores, leading to cell death. mdpi.com

Neuropharmacological Interests

Hydrazone derivatives of 5-methoxy-indole carboxylic acid (5MICA) have garnered attention for their potential neuropharmacological applications. mdpi.com Research into these compounds has been driven by the need for multi-target agents to address complex neurodegenerative disorders like Alzheimer's disease. mdpi.com

One such derivative, N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide (5MeO) , has been studied for its strong antioxidant and neuroprotective effects. mdpi.com This compound demonstrated a potent ability to scavenge various reactive oxygen species (ROS). mdpi.comresearchgate.net Studies using luminol-dependent chemiluminescence showed that it effectively scavenges superoxide (B77818) radicals. mdpi.com Furthermore, it has shown the capacity to suppress iron-induced lipid peroxidation and deoxyribose degradation, with a higher potency than reference compounds like melatonin (B1676174) and Trolox. mdpi.com These antioxidant properties are crucial for neuroprotection, as oxidative stress is a key pathological feature of many neurodegenerative diseases. mdpi.com The combination of a 5-methoxyindole core with an arylhydrazone moiety has been linked to monoamine oxidase B (MAO-B) inhibition, which is another important therapeutic target, particularly in Parkinson's disease. mdpi.com

Table of Compounds Mentioned

Compound Name Structure/Description
This compound The core chemical compound of the article.
N-(4-fluorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide (4e) A derivative with potent anticancer activity. mdpi.com
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5c) An indole-2-carboxamide derivative with a m-piperidin-1-yl group. nih.govtandfonline.com
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5d) An indole-2-carboxamide derivative. nih.govtandfonline.com
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f) An indole-2-carboxamide derivative with a p-2-methyl pyrrolidin-1-yl group. nih.govtandfonline.com
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5g) An indole-2-carboxamide derivative. nih.govtandfonline.com
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (6e) An indole-2-carboxamide derivative with a 4-benzylpiperidin-1-yl group. nih.govtandfonline.com
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (6f) An indole-2-carboxamide derivative with a 1H-benzo[d]imidazole-2-yl)methyl group. nih.govtandfonline.com
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8) A derivative with strong antibacterial activity. nih.gov
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 15) A derivative with potent antifungal activity. nih.gov
N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide (5MeO) A hydrazone derivative with neuropharmacological interest. mdpi.com
6-methoxy-1H-indole-2-carboxylic acid (MICA) A related compound with documented antifungal activity. nih.gov
Erlotinib A reference anticancer drug. nih.govtandfonline.com
Staurosporine A reference compound for apoptosis induction. tandfonline.com
Ampicillin A reference antibiotic. nih.gov
Streptomycin A reference antibiotic. nih.gov
Melatonin A reference compound for antioxidant activity. mdpi.com

Potential Neuroprotective Properties

The indole nucleus, particularly the 5-methoxy-indole-2-carboxylic acid (MI2CA) scaffold, which is the carboxylic acid precursor to this compound, has been a subject of significant research for its neuroprotective capabilities. Studies have demonstrated its potential in mitigating neuronal damage from various pathological insults, including ischemic events and neurodegenerative processes. nih.gov

Research into the effects of 5-methoxyindole-2-carboxylic acid (MICA) in stroke models has shown promising results. Post-ischemic administration of MICA at the onset of reperfusion in rats was found to reduce brain infarction volume. The underlying mechanism for this neuroprotection involves the preservation of mitochondrial function. Specifically, MICA treatment led to elevated enzymatic activities of mitochondrial complexes I and IV, enhanced mitochondrial membrane potential, and increased ATP production. This preservation of mitochondrial integrity is crucial in preventing the downstream cellular damage that occurs after an ischemic event. Furthermore, MICA treatment was associated with attenuated oxidative stress, as evidenced by decreased H₂O₂ production, protein carbonylation, and lipid peroxidation.

Derivatives of this core structure have also been extensively studied. Arylhydrazone derivatives of 5-methoxyindole-2-carboxylic acid have demonstrated potent neuroprotective effects, in some cases outperforming reference compounds like melatonin and rasagiline (B1678815) in in vitro experiments. mdpi.com One particular derivative, N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide, showed a strong ability to suppress lipid peroxidation and deoxyribose degradation. mdpi.com These findings highlight the role of this chemical family in combating oxidative stress, a key pathological feature in many neurodegenerative disorders. mdpi.com Studies on other synthetic indole–phenolic compounds have also confirmed their ability to protect against oxidative stress, preserving cell viability in the face of challenges like H₂O₂ exposure in SH-SY5Y neuroblastoma cells. nih.gov

Table 1: Summary of Investigated Neuroprotective Effects
Compound/DerivativeModel SystemObserved Neuroprotective EffectKey MechanismReference
5-methoxyindole-2-carboxylic acid (MICA)Rat model of ischemic strokeReduced brain infarction volumePreservation of mitochondrial function; Attenuation of oxidative stress
N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazideIn vitro assaysSuppression of lipid peroxidation and deoxyribose degradationAntioxidant activity mdpi.com
Hydrazone derivatives of 5-methoxyindole-2-carboxylic acidChemiluminescence and cellular modelsRadical scavenging propertiesAntioxidant and radical scavenging researchgate.net
Synthetic indole–phenolic compoundsSH-SY5Y neuroblastoma cells (H₂O₂-stimulated)Preserved cell viabilityProtection against oxidative stress nih.gov

Modulation of Neuroactivity

Beyond general neuroprotection, derivatives of this compound have been shown to modulate specific neurochemical pathways. A significant finding is the ability of certain arylhydrazone derivatives to act as inhibitors of monoamine oxidase-B (MAO-B). mdpi.com MAO-B is a key enzyme responsible for the degradation of neurotransmitters, particularly dopamine (B1211576). Its inhibition can lead to increased dopamine levels in the brain, a strategy used in the management of Parkinson's disease.

The combination of MAO-B inhibition with the inherent neuroprotective and antioxidant properties of the 5-methoxyindole scaffold presents a multi-target therapeutic approach. mdpi.com This structural feature, when combined with specific hydroxy and methoxy (B1213986) substituents on the arylhydrazone moiety, confers significant MAO-B inhibitory activity alongside the antioxidant effects. mdpi.com This dual action suggests that such compounds could not only offer symptomatic relief by modulating neurotransmitter levels but also potentially slow disease progression by protecting neurons from oxidative damage. mdpi.com

Relationship to Melatonin and Melatoninergic Ligands

The chemical structure of this compound is closely related to that of melatonin (N-acetyl-5-methoxytryptamine), a neurohormone known for its role in regulating circadian rhythms and its potent antioxidant properties. nih.govmdpi.com Both molecules share the core 5-methoxyindole ring system, which is crucial for their biological activities. nih.gov The 5-methoxy group, in particular, is a key feature in many melatoninergic ligands. nih.govmdpi.com

Melatonin's antioxidant effects are well-documented, and research has shown that derivatives of 5-methoxyindole-2-carboxylic acid also possess strong antioxidant and neuroprotective capabilities, often benchmarked against melatonin. mdpi.comnih.gov For instance, certain arylhydrazone derivatives were found to have neuroprotective effects that surpassed those of melatonin in in vitro studies. mdpi.com

The shared indole scaffold has made this class of compounds a fertile ground for developing new melatoninergic ligands. nih.gov By modifying the side chain at the 3-position of the indole ring, researchers have created various analogues to probe the structure-activity relationships of melatonin receptor binding. nih.gov The synthesis of fluorescent melatonin derivatives, such as 4-cyano and 4-formyl melatonin, has been pursued to create tools for studying melatonin receptors, although these specific derivatives showed only modest affinity. acs.org The core 5-methoxyindole structure of this compound positions it and its derivatives as structurally significant compounds within the broader field of melatoninergic research.

Other Biological Activities

Anti-inflammatory Effects

The parent compound, 5-methoxyindole-2-carboxylic acid, has demonstrated notable anti-inflammatory properties. Research has indicated that the compound can inhibit the production of pro-inflammatory cytokines in in vitro models. ontosight.ai This activity is linked to its antioxidant capabilities, as oxidative stress is a key trigger for inflammatory pathways.

Further research into related indole structures reinforces the anti-inflammatory potential of this chemical class. A study focused on newly designed indole-2-formamide benzimidazole[2,1-b]thiazole derivatives found that most of the synthesized compounds effectively inhibited the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. nih.gov One compound in particular, 13b, showed the most potent activity across all three inflammatory mediators. nih.gov These findings suggest that the indole-2-carboxamide scaffold, closely related to this compound, is a promising framework for the development of novel anti-inflammatory agents.

Antiviral Applications (e.g., HIV Reverse Transcriptase Inhibition)

The indole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antiviral effects. While direct studies on this compound as an HIV inhibitor are not prominent in the literature, the broader indole-2-carboxylic acid framework has been identified as a promising scaffold for developing inhibitors of key HIV enzymes. nih.gov

One critical viral enzyme is HIV-1 integrase, which is responsible for inserting the viral DNA into the host genome. nih.gov Researchers have successfully developed indole-2-carboxylic acid derivatives that act as potent HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov Structural analysis revealed that the indole core and the C2 carboxyl group are capable of chelating the essential Mg²⁺ ions within the enzyme's active site, a mechanism shared by clinically approved INSTIs. nih.gov

Furthermore, the HIV reverse transcriptase (RT) enzyme, which has both DNA polymerase and ribonuclease H (RNase H) functions, is another major target for antiviral drugs. mdpi.compreprints.org While many inhibitors target the polymerase function, there is growing interest in developing dual inhibitors or specific RNase H inhibitors. preprints.org Various indole-containing compounds have been investigated for this purpose. The structural versatility of the indole-2-carboxylate (B1230498) scaffold makes it a plausible candidate for designing novel inhibitors that could target HIV RT, although further specific research is required to establish this link.

Table 2: Indole-Based Scaffolds in HIV Inhibition Research
Scaffold/Derivative ClassHIV TargetMechanism/Key FindingReference
Indole-2-carboxylic acid derivativesHIV-1 IntegraseActed as potent integrase strand transfer inhibitors (INSTIs) by chelating Mg²⁺ ions in the active site. nih.gov
Biphenylhydrazo 4-arylthiazoles (Indole-related heterocycles)HIV-1 Reverse Transcriptase (RT)Derivatives showed dual inhibition of both RT-associated functions: RNA-dependent DNA polymerase (RDDP) and Ribonuclease H (RNase H). preprints.org
N-hydroxyimide pharmacophoresHIV-1 Reverse Transcriptase (RT)Inhibited RT RNase H activity with high potency in vitro. mdpi.com

Antihypertensive Properties

The development of agents that modulate the renin-angiotensin system is a cornerstone of antihypertensive therapy. A key target in this system is the Angiotensin-Converting Enzyme (ACE). Research into compounds structurally related to this compound has revealed potent ACE inhibitory activity.

Specifically, a series of 1-(3-mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acids were synthesized and evaluated. nih.gov The 'indoline' core is a saturated version of the 'indole' ring. One particular stereoisomer, 7b(S,S), was found to be a highly active ACE inhibitor, with an in vitro potency three times that of captopril, a widely used ACE inhibitor drug. nih.gov When tested in spontaneously hypertensive rats, this compound exhibited oral antihypertensive activity 27 times that of captopril. nih.gov The enhanced potency was attributed to the increased hydrophobicity of the indoline (B122111) structure compared to captopril, suggesting a favorable interaction with a hydrophobic pocket at the active site of ACE. nih.gov These results indicate that the indoline/indole-2-carboxylic acid scaffold is a highly promising platform for designing novel and potent antihypertensive agents.

Potential in Diabetes Treatment

While direct studies on this compound for diabetes treatment are not prominent in current literature, significant research has been conducted on its parent compound, 5-methoxyindole-2-carboxylic acid (MICA). This body of work provides the primary context for the potential anti-diabetic effects of this class of molecules.

MICA has been identified as a potent hypoglycemic agent, with a mechanism of action linked to the inhibition of gluconeogenesis in the liver. researchgate.netnih.gov It is also a known reversible inhibitor of the mitochondrial enzyme dihydrolipoamide (B1198117) dehydrogenase (DLDH). rosj.org The potential of MICA as an anti-diabetic agent was explored extensively in the 1960s and 1970s. nih.gov An early study on diabetic Chinese hamsters demonstrated that MICA had a pronounced ability to lower blood glucose levels. researchgate.netnih.gov However, this promising effect was accompanied by an increased mortality rate in the treated animals, which halted further investigation for several decades. researchgate.netnih.gov

Recent interest in MICA has been rekindled, with calls to re-evaluate its therapeutic potential using modern methodologies. nih.gov Proponents suggest that exploring different dosages, administration routes, and synergistic effects with other glucose-lowering drugs could mitigate the toxicity observed in earlier studies. researchgate.net

However, the anti-diabetic potential of MICA has been contested in more recent research. A 2020 study investigated the effect of MICA in ZSF1 rats, a widely used model for type 2 diabetes. The rats were administered a MICA-containing diet for nine weeks, but the study found that the compound failed to produce any anti-diabetic effect, showing no significant changes in body weight or blood glucose levels compared to the control group. rosj.org These conflicting findings highlight the complex pharmacological profile of MICA and indicate that further research is necessary to clarify its potential role, if any, in diabetes treatment. rosj.org

Table 1: Summary of Key Research Findings for 5-methoxyindole-2-carboxylic acid (MICA) in Diabetes Models

Compound Animal Model Key Findings Outcome Source(s)
5-methoxyindole-2-carboxylic acid (MICA) Diabetic Chinese Hamsters Exhibited pronounced glucose-lowering ability. Positive (Hypoglycemic Effect) but with increased mortality. researchgate.netnih.gov

Anti-protozoal Activity (e.g., against Toxoplasma gondii)

Direct evaluation of this compound for anti-protozoal activity against Toxoplasma gondii is not documented in the reviewed scientific literature. However, the broader class of indole derivatives, including those based on the indole-2-carboxylate scaffold, has been a focus of research for developing new anti-parasitic agents. T. gondii, an intracellular protozoan parasite, is the causative agent of toxoplasmosis, a disease that can have severe consequences in immunocompromised individuals and during fetal development. nih.gov

The limitations and side effects of current toxoplasmosis treatments, such as pyrimethamine (B1678524) and sulfadiazine, have driven the search for novel compounds. nih.gov Indole derivatives are of particular interest because they can theoretically target key parasitic enzymes like nucleoside triphosphate hydrolase (NTPase). nih.gov Furthermore, due to their structural similarity to tryptophan, they may interfere with the parasite's ability to absorb this essential amino acid from the host cell. nih.gov

Research into related structures demonstrates the potential of this chemical family. For instance, a 2022 study detailed the synthesis of new indole-triazole derivatives starting from 1H-indole-2-carbohydrazide (a compound derived from an indole-2-carboxylate ester). nih.gov These synthesized compounds showed a considerable, dose-dependent inhibitory effect on the tachyzoites of the T. gondii RH strain in vitro. nih.gov One of the benzyl (B1604629) derivatives of indole-triazole demonstrated over 80% efficacy in eliminating the tachyzoites. nih.gov This suggests that the indole-2-carboxylate core can serve as a valuable scaffold for creating more complex molecules with significant anti-Toxoplasma activity.

Table 2: Anti-protozoal Activity of Related Indole Derivatives

Compound Class Specific Derivative(s) Target Organism Key Findings Source(s)
Indole-Triazole Derivatives N'-((1-benzyl-1H-1,2,3-triazol-4-yl) methyl)-1H-indole-2-carbohydrazide Toxoplasma gondii (RH Strain) Showed dose-dependent inhibitory effect on tachyzoites; benzyl derivative achieved >80% elimination. nih.gov

Structure Activity Relationship Sar Studies

Impact of Substituents on Indole (B1671886) Ring Positions (C3, C5, C7) on Biological Activity

The biological activity of indole-2-carboxylate (B1230498) derivatives is profoundly influenced by the nature and position of substituents on the indole ring.

C3 Position: The C3 position of the indole nucleus is a key determinant of the allosteric effects of these compounds on the CB1 receptor. nih.govnih.gov Structure-activity relationship studies on analogous indole-2-carboxamides have shown that this position prefers linear alkyl groups. nih.gov There appears to be a hydrophobic sub-pocket in the receptor's allosteric binding site that accommodates this substituent. The length of this alkyl chain is critical; for instance, replacing a C3-ethyl group with an n-pentyl group has been shown to enhance the allosteric effect, as indicated by an improved cooperativity factor (α). acs.org However, the introduction of bulkier or cyclic structures at the C3 position is generally detrimental to activity. nih.gov For other biological targets, such as the strychnine-insensitive glycine (B1666218) binding site, larger substituents at the C3 position, like a 2-[(Phenylamino)carbonyl]ethenyl] group, have been found to confer potent antagonist activity. nih.gov

C5 Position: The electronic properties of the substituent at the C5 position are crucial for the molecule's binding affinity and allosteric modulation of the CB1 receptor. Studies comparing different substituents have revealed a preference for electron-withdrawing groups at this position. acs.org For example, a 5-chloro substituted indole-2-carboxamide demonstrated significantly higher binding affinity and positive cooperativity at the CB1 receptor compared to its 5-methoxy counterpart. The 5-methoxy derivative, which possesses a stronger electron-donating group, exhibited a markedly decreased cooperativity factor (α = 6.2) and a much lower binding affinity (KB = 2708 nM) compared to the 5-chloro analog (α = 19.7, KB = 207.4 nM). acs.org This suggests that the 5-methoxy group of Methyl 5-methoxy-1H-indole-2-carboxylate may not be optimal for high-affinity binding to the CB1 receptor's allosteric site. In other contexts, such as anti-Trypanosoma cruzi activity, small, electron-donating groups like methoxy (B1213986) at the 5' position were found to confer moderate to good potency. acs.org

C7 Position: The influence of substituents at the C7 position is less extensively documented for this specific scaffold. However, studies on other indole derivatives provide some indications. For instance, in a series of chlorinated synthetic cannabinoids, substitution at the C7 position (along with C2 and C6) led to a higher CB1 receptor binding affinity compared to substitutions at the C4 and C5 positions. mdpi.com This suggests that the C7 position is sensitive to substitution and that modifications at this site could be a viable strategy for modulating biological activity.

The following table summarizes the effects of different substituents at the C3 and C5 positions on the allosteric modulation of the CB1 receptor by indole-2-carboxamide analogs.

CompoundR1 (C3-Position)R2 (C5-Position)KB (nM)α (Cooperativity Factor)
Analog 1-CH2CH3-Cl207.419.7
Analog 2-CH2CH3-OCH327086.2
Analog 3-CH2CH2CH3-Cl259.324.5
Analog 4-(CH2)4CH3-Cl167.316.55
Analog 5-(CH2)5CH3-Cl89.111.4

Influence of Methyl Ester Group on Biological Activity and Bioavailability

The methyl ester group at the C2 position is a critical functional group that significantly impacts the compound's biological activity and bioavailability. This group acts as a hydrogen bond acceptor, which is a crucial interaction for binding to many biological targets.

In the context of allosteric modulation of the CB1 receptor, most of the highly potent ligands are indole-2-carboxamides rather than esters. However, the underlying principle of requiring a hydrogen bond accepting group at this position remains. The ester's oxygen atoms can participate in hydrogen bonding with receptor residues. The conversion of the carboxylic acid to a methyl ester neutralizes the charge and increases the lipophilicity of the molecule. This change can enhance the compound's ability to cross cellular membranes and the blood-brain barrier, which is a key aspect of bioavailability for centrally acting agents. biosynth.comcymitquimica.com

However, for some biological targets, the presence of an ester instead of a free carboxylic acid can be detrimental to activity. For instance, in the case of HIV-1 integrase inhibitors, the free carboxylate group is essential for chelating with magnesium ions in the enzyme's active site. Esterification of this group leads to a loss of inhibitory activity, which can be restored upon hydrolysis back to the carboxylic acid. nih.gov This highlights that the optimal functionality at the C2 position is target-dependent.

Role of Indole Nitrogen Functionalization in Receptor Interaction

The nitrogen atom of the indole ring (N1 position) and its substituent play a significant role in receptor interaction. The N-H group can act as a hydrogen bond donor, which can be a critical interaction for anchoring the ligand in the binding pocket of a receptor.

Studies on cannabimimetic indoles have shown that the N1 position is sensitive to substitution. High-affinity binding to both CB1 and CB2 receptors often requires an unsubstituted N-H or an N-alkyl chain of a specific length (typically 3-6 carbons). nih.govbohrium.com Substitution with very short (methyl) or very long (heptyl) alkyl chains can lead to a dramatic decrease in binding affinity. nih.gov This suggests that the region of the receptor binding pocket that interacts with the N1 position has specific steric and electronic requirements.

Furthermore, methylation of the indole nitrogen in a series of indole-2-carboxylic acid derivatives designed as IDO1/TDO dual inhibitors resulted in a complete loss of inhibitory activity. This indicates that for this particular target, the N-H proton is essential for activity, likely participating in a crucial hydrogen bond with the enzyme.

Correlation between Molecular Structure and Allosteric Modulation of Receptors (e.g., CB1 Receptor)

A clear correlation exists between the molecular structure of indole-2-carboxylate derivatives and their ability to act as allosteric modulators of the CB1 receptor. The allosteric modulation is typically quantified by two parameters: the equilibrium dissociation constant (KB), which measures the binding affinity of the modulator to its allosteric site, and the cooperativity factor (α), which describes the extent to which the allosteric modulator affects the binding of the orthosteric ligand.

As detailed in section 6.1, structural modifications at the C3 and C5 positions of the indole ring have a profound impact on both KB and α. nih.govacs.org Specifically:

C3-Alkyl Chain Length: There is an optimal length for the linear alkyl chain at the C3 position to maximize positive cooperativity (α). acs.org

C5-Substituent Electronics: Electron-withdrawing groups at the C5 position, such as a chloro group, are favored over electron-donating groups like a methoxy group, leading to a lower KB (higher affinity) and a higher α value. acs.org

Indole Scaffold: The indole ring itself is preferred for maintaining high binding affinity to the allosteric site. nih.gov

These findings indicate that the allosteric binding site on the CB1 receptor has a well-defined structure with specific hydrophobic and electronic requirements. The ability of a molecule to fit snugly into this pocket and make favorable interactions determines its potency as an allosteric modulator.

Design Principles for Enhanced Potency and Selectivity

Based on the structure-activity relationship studies of this compound and its analogs, several key design principles emerge for developing derivatives with enhanced potency and selectivity as CB1 receptor allosteric modulators:

Optimize the C5-Substituent: To enhance binding affinity (lower KB) and positive cooperativity (higher α), the electron-donating 5-methoxy group should be replaced with a potent electron-withdrawing group, such as a chloro or fluoro group. acs.org

Fine-Tune the C3-Substituent: The C3 position should be explored with a series of linear alkyl chains of varying lengths to identify the optimal chain length for interaction with the hydrophobic sub-pocket of the allosteric site. Chains of three to six carbons have shown high potency in related series. acs.org Bulky or cyclic groups should be avoided. nih.gov

Maintain the Unsubstituted Indole N-H: To preserve the crucial hydrogen bond donating capability, the indole nitrogen should remain unsubstituted, or if substituted, the alkyl chain length must be carefully optimized. nih.gov

Modify the C2-Carbonyl Moiety: While the methyl ester provides a good starting point, exploring a range of carboxamides at the C2 position could lead to enhanced potency by introducing additional hydrogen bond donors and acceptors, and by allowing for the introduction of further diversity to probe interactions with the receptor.

Explore C7-Substitution: Given that C7 substitution has shown to be favorable for CB1 affinity in other indole series, the introduction of small, lipophilic, or halogen substituents at this position could be a promising strategy to improve potency and selectivity. mdpi.com

By systematically applying these principles, it is possible to rationally design novel indole-2-carboxylate derivatives with improved pharmacological profiles as allosteric modulators of the CB1 receptor.

Crystallographic Analysis and Polymorphism

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis has been instrumental in elucidating the precise three-dimensional structure of Methyl 5-methoxy-1H-indole-2-carboxylate. The compound has been crystallized and its structure determined, revealing a monoclinic crystal system. mdpi.com

The crystallographic parameters obtained from the diffraction study are summarized in the table below. mdpi.com These parameters define the unit cell of the crystal lattice, which is the fundamental repeating unit. The asymmetric unit of the crystal structure contains one complete molecule of this compound. mdpi.com The indole (B1671886) moiety within the molecule is observed to be nearly planar. mdpi.com

Crystallographic ParameterValue
Chemical FormulaC₁₁H₁₁NO₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.8956(6)
b (Å)5.8304(4)
c (Å)22.0407(16)
β (°)91.919(3)
Volume (ų)1014.06(13)
Z (molecules per unit cell)4
Temperature (K)100

Intermolecular Interactions in Crystalline Structures

The crystal structure of this compound is stabilized by a distinct intermolecular hydrogen bond. mdpi.com Specifically, a hydrogen bond is formed between the nitrogen atom of the indole ring (N1), acting as a hydrogen bond donor, and an oxygen atom of the carboxylate group (O1) of an adjacent molecule, which serves as the hydrogen bond acceptor. mdpi.com This interaction is of the N-H...O type.

The key geometrical parameters for this hydrogen bond are detailed below: mdpi.com

Donor (D)Hydrogen (H)Acceptor (A)D-H...A InteractionDistance (H...A) (Å)Angle (D-H...A) (°)
N1H1O1N1-H1...O12.03(1)160

This specific hydrogen bonding pattern is a key element in the molecular packing, influencing the orientation of neighboring molecules relative to one another.

At present, there is no specific information available in the reviewed literature detailing the presence or characteristics of C-H...O contacts within the crystal structure of this compound.

The stability of the molecular arrangement in the crystal of this compound is primarily ensured by the N1-H1...O1 intermolecular hydrogen bond. mdpi.com This interaction links adjacent molecules, contributing to the formation of a stable, three-dimensional network. The near planarity of the indole moiety also plays a role in the efficiency of the crystal packing. mdpi.com A more detailed analysis of the collective influence of all intermolecular forces on the complete supramolecular assembly is not available at this time.

Polymorphism and its Impact on Material Properties

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties.

Based on the available scientific literature, there have been no studies reporting the existence or characterization of polymorphic forms for this compound. The crystallographic data currently available corresponds to a single crystalline form. mdpi.com

Comparative Analysis of Polymorphic Structures

Information regarding the polymorphism of this compound is not available in the reviewed scientific literature. While a single crystal structure for this compound has been characterized, no studies identifying or comparing multiple polymorphic forms have been published. Consequently, a comparative analysis of polymorphic structures, including data tables of different crystal forms, cannot be compiled.

Research has been conducted on the polymorphism of the related compound, 5-methoxy-1H-indole-2-carboxylic acid, revealing at least two different polymorphs with distinct crystal packing and hydrogen bonding patterns. However, this analysis does not extend to its methyl ester, this compound.

Role As a Precursor and Pharmaceutical Intermediate

Use in the Synthesis of Pharmaceutical Compounds

The molecular structure of Methyl 5-methoxy-1H-indole-2-carboxylate makes it a significant intermediate in the development of pharmaceutical compounds. researchgate.netacs.org The indole (B1671886) ring system is a common feature in many biologically active molecules and approved drugs. nih.gov This specific ester is a precursor to 5-methoxy-1H-indole-2-carboxylic acid, which is itself a useful intermediate for creating various pharmaceutical products. acs.org The synthesis pathways, such as the Fischer indole synthesis, are well-established methods for creating this indole ring structure, which can then be further modified to produce target drug candidates. acs.org The development of efficient, high-yield synthetic processes for this compound underscores its importance to the pharmaceutical industry. researchgate.net

Preparation of Antiviral Agents

A notable application of this compound is its role as an intermediate in the synthesis of antiviral agents. acs.org The parent compound, 5-methoxy-1H-indole-2-carboxylic acid, has been specifically employed in the preparation of Atevirdine (B1665816) Mesylate (U-87201E), which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus (HIV). acs.org The indole scaffold is a recognized pharmacophore in antiviral drug discovery, with various indole derivatives showing activity against a range of viruses. nih.gov For instance, other indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase, another critical enzyme in the viral life cycle. nih.gov This demonstrates the utility of the indole-2-carboxylate (B1230498) framework as a foundational structure for developing new therapies against viral infections.

Antiviral Compound Therapeutic Target Precursor Relationship
Atevirdine Mesylate (U-87201E)HIV Reverse TranscriptaseSynthesized from 5-methoxy-1H-indole-2-carboxylic acid, a direct derivative of the methyl ester. acs.org
Indole-2-carboxylic acid derivativesHIV-1 IntegraseDemonstrates the broader utility of the indole-2-carboxylate scaffold in antiviral research. nih.gov

Building Block for Diverse Bioactive Molecules

Beyond its use in specific pharmaceutical synthesis, this compound is a foundational building block for a wide array of other bioactive molecules. The parent acid, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), and its derivatives are subjects of significant research due to their potential therapeutic effects. semanticscholar.orgresearchgate.net

Studies have highlighted the promising biological activities of molecules derived from this scaffold, including:

Neuroprotective Properties: MI2CA has shown potential in the context of stroke, with evidence suggesting it can reduce the size of ischemic areas, decrease oxidative stress, and protect against pathology in models of Alzheimer's disease. semanticscholar.org

Antioxidant Effects: Hydrazone derivatives of 5-methoxy-indole carboxylic acid have demonstrated excellent radical scavenging properties, indicating their potential to combat oxidative stress. researchgate.net

Antidiabetic Potential: MI2CA and its derivatives have also been noted for their promising potential in the treatment of diabetes. semanticscholar.org

The indole nucleus is a key component in numerous natural and synthetic molecules with significant physiological and biochemical effects, making its derivatives, like this compound, valuable starting points for drug discovery. semanticscholar.org

Bioactive Application Observed Effects Relevant Derivative
NeuroprotectionReduces ischemic area, decreases oxidative stress, protects against Aβ pathology. semanticscholar.org5-methoxy-1H-indole-2-carboxylic acid (MI2CA). semanticscholar.org
AntioxidantScavenges hypochlorite (B82951) ions and modulates iron-induced oxidative damage. researchgate.netHydrazone derivatives of 5-methoxy-indole carboxylic acid. researchgate.net
AntidiabeticInvestigated for potential in treating diabetes. semanticscholar.org5-methoxy-1H-indole-2-carboxylic acid (MI2CA) and its derivatives. semanticscholar.org

Applications in Organic Semiconductors

Organic semiconductors are materials that combine the processing advantages and mechanical flexibility of organic compounds with semiconducting properties. rsc.org While the indole nucleus is known for its electron-rich aromatic system, a property often exploited in materials science, there is limited specific information in the reviewed literature directly linking this compound to applications in organic semiconductors. The development in this field is more focused on n-type and ambipolar materials, and while synthetic methods are enriching the range of available materials, the specific use of this particular indole ester is not prominently documented. rsc.org

Future Research Directions and Therapeutic Potential

Exploration of Novel Synthetic Pathways

The synthesis of Methyl 5-methoxy-1H-indole-2-carboxylate and its analogs has traditionally relied on established methods such as the Fischer indole (B1671886) synthesis. researchgate.netchim.it This classic approach involves the reaction of a substituted phenylhydrazine (B124118) with a pyruvate (B1213749) under acidic conditions. researchgate.net A notable process development for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid esters, which are direct precursors, has focused on optimizing the azo coupling of a diazonium salt with malonate derivatives, followed by the Japp-Klingemann rearrangement and the Fischer indole synthesis. researchgate.net

However, the future of synthesizing this indole scaffold lies in the development of more efficient, scalable, and environmentally benign methodologies. Modern synthetic organic chemistry offers a plethora of tools to achieve this. For instance, palladium-catalyzed cross-coupling reactions have emerged as a powerful strategy for the construction of the indole nucleus. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional approaches.

Synthetic MethodDescriptionKey Features
Fischer Indole Synthesis Reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. researchgate.netchim.itTraditional, widely used. researchgate.netchim.it
Japp-Klingemann Rearrangement A key step in a process involving the reaction of a diazonium salt with a β-ketoester. researchgate.netPart of an optimized, high-yield process. researchgate.net
Palladium-Catalyzed Synthesis Cross-coupling reactions to form the indole ring.Milder conditions, greater functional group tolerance.
Multicomponent Reactions Multiple reactants in a single pot to form the product.Increased efficiency, reduced waste.

Advanced Computational Studies for Target Identification

The identification of specific biological targets is a critical step in the drug discovery process. For a molecule like this compound, advanced computational techniques, often referred to as in silico target fishing, can play a pivotal role in elucidating its mechanism of action and identifying novel therapeutic applications. researchgate.net These methods can predict potential protein targets for a given small molecule, thereby guiding experimental validation and accelerating the discovery of new drug leads. researchgate.netnih.gov

One of the primary computational approaches is ligand-based target prediction. This involves comparing the structural and physicochemical properties of this compound with those of known bioactive ligands in large databases. Pharmacophore modeling, a key component of this approach, identifies the essential three-dimensional arrangement of functional groups responsible for biological activity. By screening this pharmacophore against a database of protein structures, potential targets can be identified.

Structure-based methods, such as molecular docking, provide another powerful tool for target identification. jbcpm.com In this approach, the three-dimensional structure of this compound is computationally "docked" into the binding sites of a vast array of proteins. Scoring functions are then used to predict the binding affinity and identify the most likely protein partners. jbcpm.com

Machine learning and artificial intelligence are also being increasingly applied to target prediction. nih.gov These algorithms can be trained on large datasets of known drug-target interactions to recognize complex patterns and predict novel interactions for new chemical entities like this compound. nih.gov The integration of data from various sources, including genomics, proteomics, and transcriptomics, can further enhance the predictive power of these models. plos.org

Development of Next-Generation Derivatives with Enhanced Bioactivity

The core structure of this compound serves as an excellent starting point for the design and synthesis of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications to the chemical structure influence biological activity.

For instance, the synthesis of novel indole-2-carboxylic acid analogues and their subsequent evaluation for antioxidant activity has demonstrated the potential to enhance this property through specific substitutions. eurjchem.com Similarly, the development of hydrazone derivatives of 5-methoxyindole (B15748) carboxylic acid has yielded compounds with significant neuropharmacological interest, including radical scavenging properties. mdpi.comresearchgate.net

One promising area of development is the synthesis of derivatives with activity against infectious diseases. Research has identified 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity, the causative agent of Chagas disease. acs.org SAR exploration in this series revealed that small, electron-donating groups at the 5-position of the indole core, such as a methoxy (B1213986) group, were favorable for potency. acs.org

Furthermore, the synthesis of arylhydrazone derivatives has been explored for their potential in treating neurodegenerative disorders like Alzheimer's disease. mdpi.com These derivatives have shown promising neuroprotective and antioxidant effects. mdpi.com The continued exploration of diverse chemical modifications to the this compound scaffold, guided by computational modeling and SAR studies, is expected to yield a new generation of highly bioactive compounds.

Derivative ClassPotential BioactivityReference
Indole-2-carboxylic acid analoguesAntioxidant eurjchem.com
Hydrazone derivativesNeuroprotective, Radical scavenging mdpi.comresearchgate.net
1H-Indole-2-carboxamidesAnti-Trypanosoma cruzi acs.org
Arylhydrazone derivativesNeuroprotective (Alzheimer's model) mdpi.com

Potential for Combination Therapies

The development of combination therapies, where two or more drugs are used together to treat a disease, is a growing trend in medicine. This approach can lead to enhanced efficacy, reduced side effects, and a lower likelihood of developing drug resistance. While direct studies on combination therapies involving this compound are limited, the diverse biological activities of its derivatives suggest significant potential in this area.

For example, derivatives of the 5-methoxyindole-2-carboxylic acid scaffold have shown promise in neuroprotection. mdpi.comsemanticscholar.org In the context of complex neurodegenerative diseases like Alzheimer's, a combination therapy approach is often necessary to target multiple pathological pathways. A future derivative of this compound with potent antioxidant and anti-inflammatory properties could potentially be combined with existing amyloid-beta or tau-targeting therapies to achieve a synergistic effect.

In oncology, where combination therapies are standard of care, indole derivatives have been investigated for their anticancer properties. A novel derivative of this compound with, for instance, activity against a specific kinase, could be combined with traditional cytotoxic chemotherapies or other targeted agents to improve treatment outcomes.

The key to unlocking the potential for combination therapies lies in a deep understanding of the mechanism of action of new derivatives. Once the specific molecular targets and pathways modulated by these compounds are identified, rational combinations can be designed and tested in preclinical models.

Broadening the Scope of Pharmacological Applications

The inherent chemical versatility of the this compound scaffold opens the door to a wide range of pharmacological applications beyond its currently explored activities. The indole nucleus is a privileged structure in medicinal chemistry, found in a multitude of natural products and synthetic drugs with diverse therapeutic effects.

One area of potential expansion is in metabolic diseases. For instance, derivatives of 5-methoxy-1H-indole-2-carboxylic acid have shown promise in the treatment of diabetes. semanticscholar.org Further investigation into the effects of this scaffold on glucose metabolism, insulin (B600854) sensitivity, and related pathways could lead to the development of novel antidiabetic agents.

The neuroprotective properties of 5-methoxy-1H-indole-2-carboxylic acid itself have been noted, with studies highlighting its potential in the context of stroke by reducing ischemic area size and oxidative stress. mdpi.comsemanticscholar.org This suggests a broader application in cerebrovascular and other neurological disorders where neuronal damage is a key component.

Furthermore, the structural similarity of the 5-methoxyindole moiety to serotonin (B10506) (5-hydroxytryptamine) suggests that derivatives could be designed to interact with various serotonin receptors, potentially leading to new treatments for psychiatric and neurological conditions. The exploration of this scaffold in areas such as pain management, inflammation, and autoimmune diseases could also yield novel therapeutic agents. The continued synthesis and screening of diverse libraries of this compound derivatives will be crucial in uncovering these new pharmacological applications.

Q & A

Basic: What spectroscopic methods are recommended for characterizing Methyl 5-methoxy-1H-indole-2-carboxylate, and how do they validate its structure?

Answer:
A combination of FT-IR, FT-Raman, UV-Vis, and NMR (¹H/¹³C) spectroscopy is essential. FT-IR identifies functional groups (e.g., C=O stretch at ~1710 cm⁻¹ for the ester, O–CH₃ vibrations at ~1250 cm⁻¹). ¹H NMR reveals proton environments (e.g., methoxy protons at δ ~3.8–4.0 ppm, indole NH at δ ~10–12 ppm), while ¹³C NMR confirms carbonyl carbons (δ ~160–165 ppm). Cross-validation with computational methods (e.g., density functional theory, DFT) ensures spectral assignments align with predicted vibrational/electronic transitions .

Advanced: How can crystallographic data resolve ambiguities in spectroscopic assignments for this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond lengths, angles, and torsion angles. For example, the methoxy group’s orientation and planarity of the indole ring can be confirmed via SC-XRD. Discrepancies between experimental and computed NMR/IR data (e.g., unexpected downfield shifts) may arise from crystal-packing effects or hydrogen bonding, which SC-XRD can clarify. Use SHELXL for refinement and ORTEP-3 for visualization .

Basic: What synthetic routes are reported for this compound, and how are yields optimized?

Answer:
Common methods include:

  • Fischer indole synthesis : Condensation of 5-methoxyphenylhydrazine with ethyl pyruvate, followed by esterification.
  • Direct carboxylation : Methanolysis of 5-methoxyindole-2-carbonyl chloride.
    Yields (~65–80%) are improved by controlling reaction temperature (<30°C), using anhydrous solvents (e.g., THF), and catalytic agents (e.g., BF₃·Et₂O). HPLC monitoring ensures purity .

Advanced: How do substituents at the 3-position (e.g., trimethoxybenzoyl) affect the compound’s electronic properties and reactivity?

Answer:
Electron-withdrawing groups (e.g., 3,4,5-trimethoxybenzoyl) reduce electron density on the indole ring, lowering HOMO-LUMO gaps (evidenced by UV-Vis redshift) and enhancing nonlinear optical (NLO) properties. Reactivity toward electrophiles decreases, while nucleophilic substitution at the 5-methoxy position is favored. DFT calculations (B3LYP/6-311++G(d,p)) quantify these effects .

Basic: How is the purity of the compound validated in synthetic workflows?

Answer:

  • Chromatography : HPLC with C18 columns (mobile phase: acetonitrile/water, 70:30) and retention time comparison to standards.
  • Melting point : Sharp mp ~168–173°C (for derivatives) indicates purity.
  • Elemental analysis : Matches theoretical C/H/N/O percentages (e.g., C: 63.16%, H: 5.30% for C₁₂H₁₃NO₃) .

Advanced: What computational strategies predict the compound’s NLO properties, and how are they experimentally verified?

Answer:

  • DFT calculations : Polarizability (α) and hyperpolarizability (β) are computed using Gaussian09 with CAM-B3LYP functionals. Solvent effects (e.g., chloroform) are modeled via the PCM approach.
  • Experimental verification : Second-harmonic generation (SHG) using Kurtz-Perry powder technique or electric-field-induced SHG (EFISH) confirms predicted β values (e.g., β = 2.1 × 10⁻³⁰ esu for derivatives) .

Basic: How are contradictory spectral data (e.g., unexpected NH proton shifts) investigated?

Answer:

  • Solvent effects : Compare DMSO-d₆ (hydrogen-bonding) vs. CDCl₃ spectra. NH protons in DMSO-d₆ appear deshielded (δ ~12.5 ppm).
  • Tautomerism checks : Variable-temperature NMR identifies dynamic processes (e.g., keto-enol tautomerism).
  • Crystallographic validation : SC-XRD confirms static structure .

Advanced: What strategies mitigate challenges in crystallizing this compound derivatives?

Answer:

  • Solvent selection : Use mixed solvents (e.g., ethanol/water) for slow evaporation.
  • Seeding : Introduce microcrystals of analogous compounds (e.g., ethyl 5-fluoroindole-2-carboxylate) to induce nucleation.
  • Temperature gradients : Gradual cooling from 50°C to 4°C reduces disorder .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential irritancy (indole derivatives).
  • Storage : 0–6°C in amber vials to prevent photodegradation .

Advanced: How does methylation at the indole NH impact biological activity in structure-activity relationship (SAR) studies?

Answer:
Methylation (→ N-Me derivatives) reduces H-bond donor capacity, altering receptor binding. For example, antitumor activity against MCF-7 cells decreases (IC₅₀ increases from 8.2 µM to >50 µM). SAR is validated via molecular docking (AutoDock Vina) targeting tubulin polymerization sites .

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Methyl 5-methoxy-1H-indole-2-carboxylate
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Methyl 5-methoxy-1H-indole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.